4-Amino-7-bromoquinoline

Catalog No.
S670565
CAS No.
65340-74-1
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-7-bromoquinoline

CAS Number

65340-74-1

Product Name

4-Amino-7-bromoquinoline

IUPAC Name

7-bromoquinolin-4-amine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)

InChI Key

CDROXEYPGVJRGK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Br)N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)N

Synthesis and Properties:

-Amino-7-bromoquinoline is an organic compound belonging to the class of aromatic heterocycles known as quinolines. It has the chemical formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. While the specific details of its synthesis are not readily available in open-source scientific literature, it is likely synthesized through well-established methods for introducing amino and bromo substituents onto the quinoline ring system.

Potential Applications:

Research into the potential applications of 4-amino-7-bromoquinoline is limited, but its structural features suggest possibilities in various scientific fields:

  • Medicinal Chemistry: The presence of the amine and bromo groups often associated with diverse biological activities, including antibacterial, antifungal, and antitumor properties, makes 4-amino-7-bromoquinoline a potential candidate for further investigation in drug discovery .
  • Material Science: Quinoline derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific properties of 4-amino-7-bromoquinoline in this context remain unexplored but warrant further investigation .
  • Chemical Biology: The unique structure of 4-amino-7-bromoquinoline could serve as a valuable tool in chemical biology research, potentially acting as a probe molecule to study various biological processes or protein-ligand interactions.

4-Amino-7-bromoquinoline is an organic compound characterized by its quinoline structure, which includes a bromine atom at the 7-position and an amino group at the 4-position. Its chemical formula is C9H7BrN2C_9H_7BrN_2, and it possesses a molecular weight of approximately 227.07 g/mol. This compound is notable for its potential biological activities and its role in synthetic organic chemistry.

There is no documented research available on the mechanism of action for 4-amino-7-bromoquinoline.

  • Toxicity: Aromatic amines can have varying degrees of toxicity. It's advisable to handle with gloves and proper personal protective equipment.
  • Skin and eye irritation: Both amines and bromoaromatic compounds can cause irritation. Avoid contact with skin and eyes.
, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to derivatives with different functional groups.
  • Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
  • Coupling Reactions: It can undergo coupling reactions to form more complex structures, which are valuable in medicinal chemistry.

These reactions allow for the synthesis of a wide range of analogs that may exhibit enhanced biological properties.

Research indicates that 4-aminoquinoline derivatives, including 4-amino-7-bromoquinoline, exhibit significant biological activities. They are primarily studied for their antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. The presence of the bromine atom is believed to enhance the compound's potency and selectivity against resistant strains of this parasite. Additionally, these compounds may possess antibacterial and antiviral activities, making them candidates for further pharmacological development .

The synthesis of 4-amino-7-bromoquinoline typically involves several key steps:

  • Bromination: Starting from quinoline or its derivatives, bromination is performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Amination: The resulting bromoquinoline undergoes amination using various amines under basic conditions to introduce the amino group at the 4-position.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

These methods can vary based on the desired yield and purity of the final product .

4-Amino-7-bromoquinoline has several applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential antimalarial agents and other therapeutic drugs.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecular structures.
  • Biochemical Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions .

Studies on 4-amino-7-bromoquinoline have focused on its interactions with various biological targets. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as signaling and gene expression. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-amino-7-bromoquinoline. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
QuinolineLacks substituents at positions 4 and 7Basic structure without functional modifications
4-AminoquinolineAmino group at position 4Lacks bromine; less potent against certain pathogens
7-ChloroquinolineChlorine instead of bromine at position 7Different reactivity profile; used in similar applications
7-IodoquinolineIodine at position 7May exhibit different biological activities due to iodine
4-Amino-3-bromoquinolineBromine at position 3Different pharmacological profile compared to position 7

Uniqueness: The presence of the bromine atom at the 7-position enhances reactivity and allows for diverse derivatization possibilities, making it a valuable compound in medicinal chemistry .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-7-bromoquinoline

Dates

Modify: 2023-08-15

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